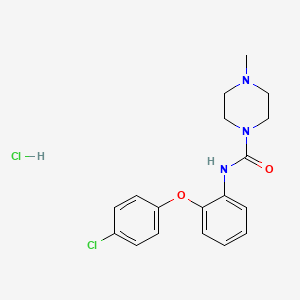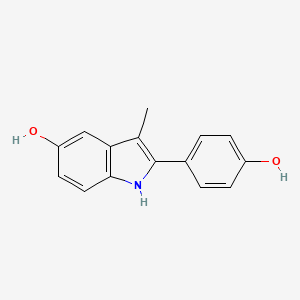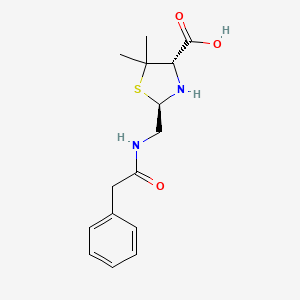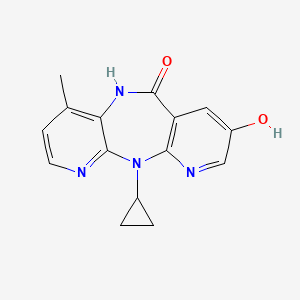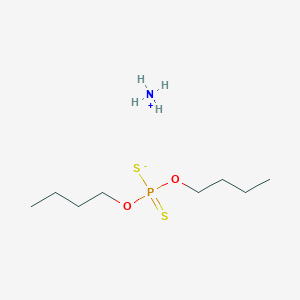
6α-Hydroxy-11-désoxycortisol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6α-Hydroxy-11-deoxycortisol, also known as 6α-OH-DOC, is a steroid hormone that is produced by the adrenal gland. It is a derivative of cortisol, which is a hormone that is involved in the regulation of various physiological processes in the body. 6α-OH-DOC has been the subject of extensive research in recent years due to its potential applications in the diagnosis and treatment of various medical conditions.
Applications De Recherche Scientifique
Réponse au stress chez les vertébrés
Le 6α-Hydroxy-11-désoxycortisol, également connu sous le nom de 11-désoxycortisol, joue un rôle important dans la réponse au stress chez les vertébrés. Chez la lamproie marine, un représentant du groupe des vertébrés existants les plus basaux, les Agnathes, le 11-désoxycortisol et la désoxycorticostérone sont les principaux corticostéroïdes circulants {svg_1}. L'étude a révélé que, dans les 6 heures suivant l'exposition des larves et des juvéniles de lamproie marine à un stress aigu de manipulation, les niveaux plasmatiques de 11-désoxycortisol ont augmenté de 15 et 6 fois respectivement, et le glucose plasmatique a augmenté de 3 et 4 fois respectivement {svg_2}.
Activité gluconéogénique
Le 11-désoxycortisol s'est avéré avoir une activité gluconéogénique. L'incubation ex vivo de tissu hépatique avec du 11-désoxycortisol a entraîné des augmentations dose-dépendantes des niveaux d'ARNm de la phosphoénolpyruvate carboxykinase (pepck) {svg_3}. Cela fournit la première preuve directe de l'activité gluconéogénique du 11-désoxycortisol chez un agnathe, indiquant que la régulation des corticostéroïdes du glucose plasmatique est un trait basal chez les vertébrés {svg_4}.
Traits immunitaires des cellules T
La recherche a révélé une association positive entre le 11-désoxycortisol et le nombre et la fonction des sous-ensembles cellulaires lymphoïdes, en particulier la réponse IL-17 {svg_5}. Des expériences in vitro ont montré que, par rapport à l'androstènedione et à la 17-OH progestérone, le 11-désoxycortisol favorisait la prolifération des cellules T et la polarisation Th17 induite par Candida à des concentrations physiologiquement pertinentes {svg_6}.
Recherche clinique
Le 11-désoxycortisol est utilisé en recherche clinique pour l'extraction de la testostérone, de l'androstènedione, de la 17-hydroxyprogestérone (17-OHP), du sulfate de déhydroépiandrostérone (DHEAS), du cortisol, du 11-désoxycortisol et du 21-désoxycortisol du sérum {svg_7}. Cette méthode a été automatisée à l'aide du liquide Tecan Freedom EVO 100/4 {svg_8}.
Mécanisme D'action
Target of Action
The primary target of 6α-Hydroxy-11-deoxycortisol is the corticosteroid receptor (CR) . This receptor is present in various tissues, including the liver, gill, and anterior intestine . The binding affinity of the liver CR is similar for 11-deoxycortisol and deoxycorticosterone .
Mode of Action
6α-Hydroxy-11-deoxycortisol interacts with its target, the corticosteroid receptor, resulting in changes in the transcriptional tissue profiles . This interaction leads to a wide distribution of CR transcription, kidney-specific transcription of steroidogenic acute regulatory protein (star), and liver-specific transcription of phosphoenolpyruvate carboxykinase (pepck) .
Biochemical Pathways
The compound affects the glucocorticoid pathway , leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . The ex vivo incubation of liver tissue with 11-deoxycortisol results in dose-dependent increases in pepck mRNA levels .
Pharmacokinetics
It is known that the compound has a significant role in the stress response in basal vertebrates . Within 6 hours of exposure to an acute handling stress, plasma 11-deoxycortisol levels increased 15- and 6-fold in larvae and juveniles, respectively .
Result of Action
The action of 6α-Hydroxy-11-deoxycortisol results in an increase in plasma glucose . This is due to its gluconeogenic activity, indicating that corticosteroid regulation of plasma glucose is a basal trait among vertebrates .
Action Environment
Environmental factors such as stress can influence the action, efficacy, and stability of 6α-Hydroxy-11-deoxycortisol . For instance, in response to acute stress, plasma 11-deoxycortisol levels significantly increased in both larvae and juveniles .
Analyse Biochimique
Biochemical Properties
6α-Hydroxy-11-deoxycortisol interacts with various enzymes and proteins in the body. It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . These interactions are crucial for the compound’s role in the glucocorticoid pathway, leading to cortisol .
Cellular Effects
The effects of 6α-Hydroxy-11-deoxycortisol on cells are largely dependent on its role as a precursor to cortisol. In response to stress, levels of 6α-Hydroxy-11-deoxycortisol can increase, leading to an increase in plasma glucose . This indicates that 6α-Hydroxy-11-deoxycortisol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 6α-Hydroxy-11-deoxycortisol exerts its effects through its conversion to cortisol. This process involves binding interactions with the enzymes 21-hydroxylase and 11β-hydroxylase . The resulting cortisol can then exert a wide range of effects, including enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that levels of this compound can increase in response to stress, suggesting that it may have a role in stress responses .
Dosage Effects in Animal Models
It is known that in sea lampreys, an early jawless fish species, 6α-Hydroxy-11-deoxycortisol plays a crucial role as the primary and ultimate glucocorticoid hormone with mineralocorticoid properties .
Metabolic Pathways
6α-Hydroxy-11-deoxycortisol is involved in the glucocorticoid pathway, leading to the production of cortisol . This pathway involves interactions with the enzymes 21-hydroxylase and 11β-hydroxylase .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6α-Hydroxy-11-deoxycortisol involves the conversion of pregnenolone to 11-deoxycortisol, followed by the introduction of a hydroxyl group at the 6α position.", "Starting Materials": [ "Pregnenolone", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Acetic acid", "Methanol", "Chloroform", "Dichloromethane", "Ethyl acetate", "Hexanes", "Water" ], "Reaction": [ "Pregnenolone is oxidized to 11-deoxycortisol using sodium periodate and sodium metaperiodate.", "11-deoxycortisol is reduced to cortisol using sodium borohydride.", "Cortisol is treated with sodium hydroxide and acetic acid to form 6α-hydroxycortisol.", "6α-hydroxycortisol is then treated with methanol and chloroform to form the methoxy derivative.", "The methoxy derivative is then treated with ethyl acetate and hexanes to form 6α-methoxycortisol.", "Finally, 6α-methoxycortisol is treated with sodium hydroxide to remove the methoxy group and form 6α-Hydroxy-11-deoxycortisol." ] } | |
| 76941-54-3 | |
Formule moléculaire |
C₂₁H₃₀O₅ |
Poids moléculaire |
362.46 |
Synonymes |
(6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)

